molecular formula C17H13N3O2 B4652978 2-(2-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4-ol

2-(2-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4-ol

Cat. No.: B4652978
M. Wt: 291.30 g/mol
InChI Key: QOTONXFMGQZUKV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4-ol is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core substituted with a 2-methoxyphenyl group at position 2 and a hydroxyl group at position 3. This scaffold combines structural elements of benzimidazole and pyrimidine, which are known to confer diverse pharmacological properties, including anticancer, antiviral, and molecular chaperone modulation . The 2-methoxy substitution on the phenyl ring and the hydroxyl group at position 4 are critical for its electronic and steric properties, influencing its solubility, bioavailability, and interaction with biological targets such as Hsp90-Tom70 complexes .

Properties

IUPAC Name

2-(2-methoxyphenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-15-9-5-2-6-11(15)13-10-16(21)20-14-8-4-3-7-12(14)18-17(20)19-13/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTONXFMGQZUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)N3C4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4-ol typically involves the reaction of 2-aminobenzimidazole with an unsaturated ketone derivative in the presence of a base. For example, the reaction of 2-aminobenzimidazole with an unsaturated ketone in ethanol under basic conditions can yield the target compound in good yield . Another method involves the use of α,β-unsaturated carbonyl compounds and a highly active reusable catalyst based on heterogeneous layered double hydroxides on a polyacrylic support .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and scalable catalytic processes, can be applied to optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4-ol involves its interaction with various molecular targets. The compound can inhibit the interaction between molecular chaperones Hsp70/Hsp90 and the protein import receptor Tom70, which is crucial for its potential therapeutic effects . This inhibition can disrupt protein folding and transport, leading to the desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimido[1,2-a]benzimidazole derivatives exhibit varied biological activities depending on substituents. Below is a detailed comparison with structurally similar compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Activities Synthesis Pathway Reference
2-(2-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4-ol - 2-(2-Methoxyphenyl)
- 4-OH
- Competitive Hsp90-Tom70 interaction inhibitor (IC₅₀ = 0.8 μM)
- Mitochondrial protection via chaperone modulation
Multicomponent condensation
3-cyano-4-phenyl-2-(2,4-dimethoxyphenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole (23) - 2,4-Dimethoxyphenyl
- 3-CN, 4-Ph
- Antiproliferative (IC₅₀ = 12 μM, HeLa cells)
- Non-selective cytotoxicity
Schiff base reaction with nitriles
2-(o-bromophenylene)-3-cyano-4-phenyl-1,2-dihydropyrimido[1,2-a]benzimidazole (24) - o-Bromophenyl
- 3-CN, 4-Ph
- Antiproliferative (IC₅₀ = 10 μM, MCF-7 cells)
- High cytotoxicity to normal fibroblasts
Same as above
10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones - Piperazinyl at position 2
- 4-keto group
- TAAR1 agonism (EC₅₀ = 0.2–5 μM)
- CNS activity potential
Condensation with diethyl malonate, POCl₃ treatment
4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole - 4-Methoxyphenyl
- 2-CH₃
- Structural analog with uncharacterized bioactivity
- CAS No.: Not disclosed
Unspecified

Key Observations:

Substituent Effects on Bioactivity :

  • Methoxy Groups : The position of methoxy substitution significantly impacts selectivity. For example, 2,4-dimethoxyphenyl in compound 23 enhances antiproliferative activity but reduces cancer cell selectivity compared to the 2-methoxyphenyl in the target compound .
  • Hydroxyl vs. Keto Groups : The 4-OH group in the target compound enables hydrogen bonding with Tom70’s TPR domain, unlike 4-keto derivatives (e.g., TAAR1 agonists), which rely on piperazinyl interactions .

Synthetic Accessibility :

  • Derivatives like 23 and 24 are synthesized via Schiff base reactions with nitriles, while the target compound requires multicomponent condensations, posing challenges in yield and purity .

Pharmacological Selectivity: The target compound’s mitochondrial chaperone modulation (via Hsp90-Tom70 inhibition) contrasts with the non-selective cytotoxicity of bromo- or cyano-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4-ol
Reactant of Route 2
2-(2-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4-ol

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